N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a naphthalene ring, a triazole ring, and multiple tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the naphthalene and tolyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and naphthalene-containing molecules. Examples include:
- 1-(Naphthalen-1-yl)-4-(p-tolyl)butan-1-one
- 4-(Naphthalen-1-yl)-5-(p-tolyl)-4H-1,2,4-triazole
Uniqueness
N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with the CAS number 335217-84-0, is a member of the triazole family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C29H27N5OS
- Molecular Weight : 493.6226 g/mol
- SMILES Notation : Cc1ccc(cc1)n1c(SCC(=O)Nc2cccc3c2cccc3)nnc1CNc1ccc(cc1)C
Synthesis
The synthesis of this compound involves several steps typically including the formation of the triazole ring and subsequent functionalization with naphthalenes and thioacetamide linkages. The detailed synthetic route is often documented in various chemical literature but is not explicitly detailed in the available sources.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthalene and triazole have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated notable antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
Compounds in this class have been evaluated for anticancer properties. For example, related triazole derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves disruption of cellular processes critical for cancer cell proliferation .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed on related compounds to elucidate how structural modifications impact biological activity. The presence of specific substituents on the triazole ring significantly affects antimicrobial potency and cytotoxicity .
Compound | Structure | IC50 (μM) | Activity Type |
---|---|---|---|
Compound A | Naphthalene + Triazole | 36 | Antiviral |
Compound B | Thiazole Derivative | 52.6 | Antimicrobial |
Compound C | Triazole with p-Tolyl | 39 | Anticancer |
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit promising results in inhibiting cell growth in various cancer models. For instance, a study reported an IC50 value of 36 μM for a related compound in inhibiting viral replication . Such findings underscore the potential of this compound as a candidate for further investigation.
Properties
Molecular Formula |
C29H27N5OS |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H27N5OS/c1-20-10-14-23(15-11-20)30-18-27-32-33-29(34(27)24-16-12-21(2)13-17-24)36-19-28(35)31-26-9-5-7-22-6-3-4-8-25(22)26/h3-17,30H,18-19H2,1-2H3,(H,31,35) |
InChI Key |
WRDONGSZUQILCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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